molecular formula C13H8N4S2 B12222291 2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B12222291
M. Wt: 284.4 g/mol
InChI Key: CCJTYXVYVKNUIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the heterocyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the triazoloquinazoline system . The reaction conditions often involve the use of glacial acetic acid as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-mediated synthesis, which has been shown to yield high amounts of the desired product within a short time frame. For example, performing the reaction in a microwave medium at 140°C can result in an 89% yield within 3 hours .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and S-substituted derivatives, which can further enhance the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to the presence of the thiophen-2-yl group, which enhances its ability to interact with various biomolecular targets. This structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H8N4S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-thiophen-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C13H8N4S2/c18-13-14-9-5-2-1-4-8(9)12-15-11(16-17(12)13)10-6-3-7-19-10/h1-7H,(H,15,16)

InChI Key

CCJTYXVYVKNUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=CS4

Origin of Product

United States

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